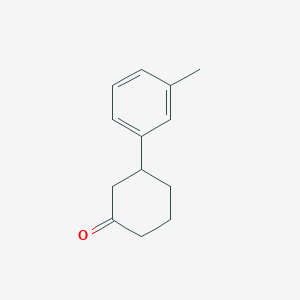

3-(m-Tolyl)cyclohexanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

335259-41-1 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

3-(3-methylphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C13H16O/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2,4-5,8,12H,3,6-7,9H2,1H3 |

InChI Key |

IHNGMFFDLQMEPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCC(=O)C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 M Tolyl Cyclohexanone Analogues

Oxidative Transformations

The oxidation of 3-(m-Tolyl)cyclohexanone and its analogues can proceed through several pathways, yielding valuable lactones or unsaturated ketones. The outcome is highly dependent on the catalyst and reaction conditions employed, allowing for remarkable control over the final product.

Baeyer-Villiger Oxidations Catalyzed by Cyclohexanone (B45756) Monooxygenase (CHMO)

The Baeyer-Villiger oxidation is a powerful reaction for converting ketones into esters or lactones. While traditionally carried out with peroxy acids, enzymatic catalysis using Cyclohexanone Monooxygenase (CHMO) has emerged as a green and highly selective alternative. youtube.comrsc.org CHMO, a bacterial flavoenzyme, utilizes molecular oxygen and NADPH to insert an oxygen atom adjacent to the carbonyl group of a ketone, yielding a lactone. researchgate.netnih.gov The general mechanism involves the formation of a flavin-peroxide intermediate which then attacks the ketone to form a Criegee intermediate that rearranges to the final lactone product. researchgate.net

CHMO exhibits a broad substrate scope and can accommodate a variety of substituted cyclohexanones. researchgate.netrsc.org However, the stability and selectivity of the enzyme can be a challenge. Research has focused on discovering more robust CHMO variants, such as the one from Thermocrispum municipale, which shows high tolerance to solvents and elevated temperatures. rsc.org For substituted ketones like this compound, a key challenge is controlling the regioselectivity of the oxygen insertion. The enzyme's active site directs the oxidation, but the substituent's position and nature can lead to mixtures of isomeric lactones. For instance, the oxidation of a symmetrically trisubstituted cyclohexanone with CHMO resulted in a mixture of enantiomeric lactones, highlighting the complexities of predicting the stereochemical outcome. numberanalytics.com Furthermore, mutant enzymes, such as a Phe432Ser variant of CHMO, have been developed to enhance selectivity for specific substituted cyclohexanones. libretexts.org

The reaction catalyzed by CHMO is a four-electron reduction of O2, with two electrons coming from NADPH and two from the cyclohexanone substrate. nih.gov Mechanistic studies have shown that a deprotonated flavin C4a-peroxide intermediate is the key nucleophilic species that attacks the ketone, consistent with a Baeyer-Villiger rearrangement mechanism. nih.gov

Aerobic Dehydrogenation Processes and Chemoselectivity

The aerobic dehydrogenation of substituted cyclohexanones offers a direct route to valuable building blocks like cyclohexenones or phenols. The chemoselectivity between these two products—resulting from the removal of one or two equivalents of H₂, respectively—can be finely tuned by the choice of catalyst system. youtube.comlibretexts.orgresearchgate.net Palladium(II) catalysts have proven particularly effective for these transformations. chemistryresearches.ir

For an analogue like 3-methylcyclohexanone (B152366), dehydrogenation can yield either 3-methyl-2-cyclohexen-1-one (B144701) or m-cresol. The catalyst system Pd(TFA)₂(DMSO)₂ (where TFA is trifluoroacetate (B77799) and DMSO is dimethylsulfoxide) is highly chemoselective for the conversion of cyclohexanones to their corresponding cyclohexenones. youtube.comlibretexts.orgresearchgate.net The DMSO ligand plays a crucial role in this selectivity; it has a minimal kinetic impact on the first dehydrogenation step (ketone to enone) but strongly inhibits the second dehydrogenation (enone to phenol). youtube.comlibretexts.org This allows for the isolation of the enone product in high yield. The mechanism is believed to involve a homogeneous Pd(II) catalyst that facilitates the initial dehydrogenation and is stabilized by DMSO, preventing its decomposition. chemistryresearches.ir

Conversely, a different catalyst system, Pd(TFA)₂ with 2-dimethylaminopyridine (B146746) as a ligand, promotes the full dehydrogenation to the corresponding phenol. chemistryresearches.irbeilstein-journals.org Mechanistic investigations, including kinetic studies and poisoning experiments, suggest a complex pathway. The initial Pd(II) catalyst mediates the first dehydrogenation to the cyclohexenone, after which it transforms into soluble palladium nanoparticles. These nanoparticles are then responsible for catalyzing the second, more challenging dehydrogenation of the cyclohexenone to the phenol. chemistryresearches.irbeilstein-journals.org

Table 1: Catalyst-Dependent Chemoselectivity in Aerobic Dehydrogenation

| Catalyst System | Substrate | Major Product | Reference |

| Pd(TFA)₂(DMSO)₂ | Cyclohexanone | Cyclohexenone | youtube.com, libretexts.org |

| Pd(TFA)₂/2-Me₂Npy | Cyclohexanone | Phenol | chemistryresearches.ir, beilstein-journals.org |

| Pd(TFA)₂(DMSO)₂ | 3-Methylcyclohexanone | 3-Methylcyclohexenone | chemistryresearches.ir |

| Pd(TFA)₂/2-Me₂Npy | 3-Methylcyclohexanone | m-Cresol | chemistryresearches.ir |

Nucleophilic Additions and Condensations

The electrophilic carbonyl carbon of this compound is a prime target for a variety of nucleophiles. These reactions, which include additions of carbanions and multi-step cascade sequences, are fundamental for constructing more elaborate molecular frameworks.

Reactions with Carbenes and Carbanions

The addition of carbon-based nucleophiles, such as carbanions, to the carbonyl group of cyclohexanones is a classic method for forming new carbon-carbon bonds. researchgate.netchemistryresearches.ir Carbanions, which are negatively charged carbon species, can be generated from various precursors and act as potent nucleophiles that attack the electrophilic carbonyl carbon. This addition typically results in the formation of a tetrahedral intermediate that, upon protonation, yields a tertiary alcohol. researchgate.net

Organometallic reagents, such as Grignard reagents (e.g., CH₃MgBr), are common sources of carbanions for these additions. The stereochemistry of nucleophilic addition to substituted cyclohexanones is influenced by a combination of steric and electronic factors. For instance, the addition of a methyl carbanion substituted with a strongly electron-withdrawing group tends to favor an axial approach to the carbonyl.

Reactions involving carbenes, which are neutral species with a divalent carbon atom, offer another route to C-C bond formation. While direct reactions with ketones are less common than with alkenes, carbenes can react with carbonyls to form epoxides or undergo rearrangement reactions. beilstein-journals.org For example, N-heterocyclic carbenes (NHCs) have been used in multicomponent reactions where they generate a reactive enolate that can be trapped by other electrophiles. libretexts.org

Mannich Reactions Incorporating Cyclohexanone Moieties

The Mannich reaction is a three-component condensation that provides a powerful method for the synthesis of β-amino-carbonyl compounds, known as Mannich bases. The reaction typically involves an active hydrogen compound (like this compound), an aldehyde (often formaldehyde), and a primary or secondary amine. The mechanism proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which then reacts with the enol form of the ketone.

The use of substituted cyclohexanones allows for the creation of structurally diverse and complex Mannich bases. Depending on the stoichiometry and reaction conditions, both mono- and bis-Mannich bases can be synthesized from cyclohexanone. For example, the reaction of cyclohexanone with formaldehyde (B43269) and dimethylamine (B145610) hydrochloride can yield 2,6-bis(dimethylaminomethyl)cyclohexanone. These Mannich bases are versatile synthetic intermediates themselves, finding use in the synthesis of other complex molecules and heterocyclic systems.

The scope of the Mannich reaction is broad, accommodating a wide variety of amines and carbonyl compounds. Recent advancements have even extended the reaction to include enolizable aldehydes through radical-mediated pathways, further expanding its utility.

Domino Michael and Aldol (B89426) Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecules from simple precursors in a single operation, which is highly efficient and atom-economical. Substituted cyclohexanones like this compound are excellent substrates for these processes, particularly for domino sequences involving Michael additions and aldol condensations.

A prominent example is the three-component cascade reaction between a cyclohexanone, an arylamine, and a Michael acceptor like a benzoylmethylene malonate. This reaction, often promoted by cooperative enamine-Brønsted acid catalysis, leads to the formation of highly substituted 4,5,6,7-tetrahydro-1H-indoles in high yields. The proposed mechanism involves the initial formation of an enamine from the cyclohexanone and the arylamine. This enamine then acts as a nucleophile in a Michael addition to the benzoylmethylene malonate. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to afford the final indole (B1671886) product.

These cascade reactions demonstrate excellent substrate scope. Various substituted cyclohexanones, including a 7-membered cyclic ketone, and a wide range of arylamines with both electron-donating and electron-withdrawing groups can be successfully employed. Similarly, organocatalyzed domino Michael-intramolecular aldol reactions between enals and diaryl-substituted acetones can produce highly enantioenriched 3-hydroxycyclohexanone (B1200884) derivatives. The stereochemical outcome of these reactions is often highly dependent on the catalyst and reaction conditions, allowing for the diastereoselective synthesis of molecules with multiple stereocenters.

Table 2: Three-Component Cascade Reaction for Tetrahydroindole Synthesis.

| Cyclohexanone Analogue | Arylamine | Michael Acceptor | Product Yield |

| Cyclohexanone | 4-Methoxyaniline | Benzoylmethylene malonate | 99% |

| 4-Methylcyclohexanone | 4-Methoxyaniline | Benzoylmethylene malonate | 99% |

| Cycloheptanone | 4-Methoxyaniline | Benzoylmethylene malonate | 89% |

| Cyclopentanone | 4-Methoxyaniline | Benzoylmethylene malonate | 75% |

Ring Expansions and Rearrangements

Enzymatic Baeyer-Villiger Rearrangements

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters or lactones. wikipedia.org While chemical methods using peroxyacids are common, enzymatic versions using Baeyer-Villiger monooxygenases (BVMOs) offer a green and highly selective alternative. wikipedia.orgnih.gov These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen to perform the oxidation. wikipedia.orgacs.org

For 3-substituted cyclohexanones, such as this compound, a critical aspect of the Baeyer-Villiger oxidation is regioselectivity—the selective insertion of an oxygen atom on one side of the carbonyl group. nih.govresearchgate.net The migratory aptitude in chemical Baeyer-Villiger oxidations generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. harvard.edu However, in enzymatic reactions, the regioselectivity is also influenced by the enzyme's active site, which can direct the reaction towards a specific regioisomer. nih.gov

Studies on the asymmetric Baeyer-Villiger oxidation of 3-aryl cyclohexanones using chiral N,N′-dioxide/Sc(III) catalysts have demonstrated that good to excellent yields and regioselectivities can be achieved. nih.gov For instance, various 3-aryl cyclohexanones were converted to their corresponding lactones with high enantiomeric excess. nih.gov The flexibility of the catalyst structure is believed to play a crucial role in recognizing the different conformations of the substituted cyclohexanone, thereby controlling both regio- and stereoselectivity. nih.govrsc.org

The use of whole-cell biocatalysts, such as Pseudomonas taiwanensis VLB120, engineered with a cascade of enzymes including a cyclohexanone monooxygenase, has shown promise for converting cycloalkanes and their derivatives to lactones. nih.gov This approach highlights the potential for producing valuable lactones from simple cyclic precursors.

Table 1: Regioselectivity in Asymmetric Baeyer-Villiger Oxidation of 3-Aryl Cyclohexanones

| Entry | 3-Aryl Cyclohexanone Substrate | Regioisomeric Ratio (lactone 1:lactone 2) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 1 | 3-Phenylcyclohexanone | 95:5 | 49 | 93 |

| 2 | 3-(4-Fluorophenyl)cyclohexanone | 94:6 | 48 | 91 |

| 3 | 3-(4-Chlorophenyl)cyclohexanone | 93:7 | 47 | 88 |

| 4 | 3-(4-Bromophenyl)cyclohexanone | 92:8 | 45 | 85 |

This table is a representative example based on findings for 3-aryl cyclohexanones and illustrates the typical outcomes of such reactions. nih.gov

Beckmann Rearrangement of Cyclohexanone Oximes

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. wikipedia.orgbyjus.com When applied to cyclic oximes like that derived from this compound, the reaction results in a ring-expanded lactam. chem-station.com This transformation is of significant industrial importance, most notably in the production of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime. wikipedia.orgchem-station.com

The reaction is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or via reagents like tosyl chloride and phosphorus pentachloride. wikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org This stereospecific migration leads to the formation of a nitrilium ion, which is then attacked by water and tautomerizes to the final amide product. masterorganicchemistry.com

For unsymmetrical ketoximes, such as the oxime of this compound, the regioselectivity of the rearrangement is determined by which group migrates. The migratory aptitude generally follows the order: aryl > alkyl. chem-station.com However, the E/Z isomerization of the oxime can be fast under acidic conditions, influencing the final product ratio. chem-station.com In the case of cyclohexanone oximes, the relief of ring strain also plays a role in the reaction mechanism, potentially leading to a concerted process without the formation of distinct intermediates. wikipedia.org

The development of milder and more catalytic versions of the Beckmann rearrangement is an active area of research. For example, systems using cyanuric chloride and zinc chloride have been reported. chem-station.com

Claisen Rearrangement in Spirocyclization Sequences

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the whiterose.ac.ukwhiterose.ac.uk-sigmatropic rearrangement of an allyl vinyl ether or an aryl allyl ether. youtube.com In the context of this compound analogues, this rearrangement can be a key step in tandem sequences leading to the formation of complex spirocyclic structures.

One such sequence involves a tandem Claisen rearrangement followed by an intramolecular Michael-type spirocyclization. nih.gov This process can be initiated from the O-H insertion products of phenols with carbenes. The resulting adducts undergo a thermal Claisen rearrangement, and the intermediate is then cyclized in the presence of a base to form spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones. nih.gov The yields for these multi-step, one-pot sequences are generally modest to good. nih.gov

Another example involves a tandem ring-closing metathesis (RCM)–Claisen rearrangement. mdpi.com In this sequence, an attempt to perform RCM on a bis(allyloxy) derivative can lead to an unexpected Claisen-type rearrangement of a postulated labile macrocyclic intermediate. mdpi.com The mechanism is thought to proceed through a concerted or radical pathway. mdpi.com The addition of water has also been found to accelerate tandem Claisen rearrangement and asymmetric carboalumination reactions. nih.gov

These examples demonstrate how the Claisen rearrangement can be ingeniously incorporated into reaction cascades with cyclohexanone-derived scaffolds to build intricate molecular architectures.

Carbon-Carbon Bond Cleavage and Functionalization

Catalytic Decarbonylation Reactions

Decarbonylation is a reaction that involves the loss of a carbon monoxide (CO) molecule. wikipedia.org While aldehydes are more readily decarbonylated, ketones are generally more resistant to this transformation. wikipedia.org However, under certain catalytic conditions, cyclic ketones like cyclohexanone and its derivatives can undergo decarbonylation, which involves the cleavage of a carbon-carbon bond.

Transition metal complexes, particularly those of rhodium and platinum, are often employed as catalysts for decarbonylation reactions. whiterose.ac.ukwikipedia.orgresearchgate.net For instance, Wilkinson's catalyst (a rhodium complex) can catalyze the decarbonylation of aldehydes. wikipedia.org The decarbonylation of unstrained ketones like cyclohexanone has been achieved using soluble platinum(II) complexes. whiterose.ac.uk The mechanism for the decarbonylation of cyclohexanone using these platinum complexes is proposed to involve fragmentation and transfer hydrogenation, ultimately leading to the cleavage of three carbon-carbon bonds. whiterose.ac.uk

Rhodium-catalyzed C-C bond activation is another strategy for the functionalization of unstrained cyclic ketones. nih.gov By using a rhodium precatalyst with an N-heterocyclic carbene ligand and an aminopyridine co-catalyst, the less strained C-C bond in 3-arylcyclopentanones can be activated. nih.gov While this method has been shown to be less efficient for the more stable cyclohexanones, it highlights a promising strategy for C-C bond cleavage and subsequent functionalization. nih.gov The mechanism is thought to proceed through a rhodium-bridged bicyclic intermediate. nih.gov

Radical-Mediated C-C Cleavage of Cycloketones

Carbon-carbon bond activation in unstrained cyclic ketones remains a significant challenge in synthetic chemistry. nih.govnih.gov Radical-mediated pathways have emerged as a powerful strategy to overcome the kinetic and thermodynamic barriers associated with C-C bond cleavage under mild conditions. nih.gov

One approach involves the photochemical cleavage of aldehydes and ketones, known as the Norrish Type I reaction. wikipedia.org This reaction proceeds via the homolytic cleavage of the α-carbon-carbon bond upon photoexcitation, generating two radical intermediates. wikipedia.org For a cyclic ketone, this leads to the formation of a diradical, which can undergo subsequent reactions such as decarbonylation to form a new cyclic product or intramolecular hydrogen abstraction to yield an unsaturated aldehyde or ketene (B1206846). youtube.com

A more recent strategy for the C-C cleavage of unstrained cyclohexanones and cyclopentanones involves the use of an in situ formed side-chain aryl radical. nih.govnih.gov This radical can mediate the cleavage of the cyclic C-C σ-bond under mild conditions. This method has been successfully applied to a variety of substituted cyclohexanones, leading to the formation of valuable heterocyclic structures like 3-coumaranones with unusual regioselectivity. nih.gov Density functional theory (DFT) calculations have been used to understand the origin of this regioselectivity. nih.govnih.gov This radical-mediated approach provides a practical route for the C-C activation of unstrained cycloketones, which is otherwise difficult to achieve. nih.gov

Transformations to Heterocyclic Systems

The structural framework of this compound, featuring a reactive carbonyl group and adjacent alpha-carbons, serves as a versatile synthon for the construction of various heterocyclic systems. The reactivity of the ketone and the potential for functionalization at the alpha-positions allow for its elaboration into more complex, fused ring systems containing nitrogen and oxygen heteroatoms. This section explores the transformation of cyclohexanone analogues, including cyclohexane-1,3-diones and substituted cyclohexanones, into six-membered nitrogen-containing heterocycles and bicyclic furan (B31954) and pyrrole (B145914) derivatives.

Synthesis of Six-Membered Nitrogen-Containing Heterocycles from Cyclohexane-1,3-diones

Cyclohexane-1,3-diones are highly valuable precursors in organic synthesis, providing the foundation for a wide array of heterocycles and natural products. bohrium.com Their ability to act as nucleophiles and their versatile reactivity with various electrophiles have led to numerous methods for synthesizing six-membered nitrogen heterocycles such as quinolines, acridines, and 1,4-dihydropyridines. bohrium.comresearchgate.net These syntheses often proceed through multicomponent reactions, offering an efficient pathway to complex molecular architectures.

One of the most prominent applications of cyclohexane-1,3-diones is in the Hantzsch pyridine (B92270) synthesis and its variations, which lead to the formation of 1,4-dihydropyridine (B1200194) (DHP) derivatives. researchgate.net In a typical reaction, a cyclohexane-1,3-dione (or a related dicarbonyl compound), an aldehyde, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) condense to form the dihydropyridine (B1217469) ring. The reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and the dione (B5365651), followed by a Michael addition of an enamine (formed from the dione and ammonia) and subsequent cyclization and dehydration.

Analogues such as 5-(m-tolyl)cyclohexane-1,3-dione would be expected to undergo similar transformations. For instance, the reaction with various aldehydes and a nitrogen source can yield polyhydroquinoline or acridine-1,8-dione derivatives. Acridine-1,8-diones, for example, are typically synthesized through the condensation of two equivalents of a cyclohexane-1,3-dione with an aldehyde and a nitrogen donor. researchgate.net The use of different catalysts, including metal nanoparticles and organocatalysts, has been shown to improve yields and reaction conditions. bohrium.comresearchgate.net

The table below summarizes representative transformations of cyclohexane-1,3-dione derivatives into six-membered nitrogen heterocycles, illustrating the scope of the reaction with different aldehydes and catalysts.

| Cyclohexane-1,3-dione Derivative | Aldehyde | Nitrogen Source | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Cyclohexane-1,3-dione | Aromatic/Aliphatic Aldehydes | Ammonium Acetate | Solvent-free, Heat | Polyhydroquinoline | researchgate.net |

| 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | Various Aldehydes | Ammonium Acetate | Chitosan-SO3H | Acridine-1,8-dione | researchgate.net |

| Cyclohexane-1,3-dione | Aromatic Aldehydes | Ethylacetoacetate, Ammonium Acetate | Metal Nanoparticles | 1,4-Dihydropyridine | researchgate.net |

| 5-Phenylcyclohexane-1,3-dione | Benzaldehyde (B42025) | Ammonium Acetate, Amine | CeCl3·7H2O | Benzoacridinone | bohrium.com |

Formation of Bicyclic Furan and Pyrrole Derivatives from Cyclohexanones

The cyclohexanone core, as present in this compound, is a key starting material for synthesizing bicyclic systems where a five-membered heterocyclic ring (furan or pyrrole) is fused to the six-membered carbocycle. These reactions typically involve the formation of new carbon-heteroatom and carbon-carbon bonds by leveraging the reactivity of the carbonyl group and the adjacent methylene (B1212753) groups.

One established method for constructing fused pyrrole systems involves the reaction of cyclohexanone derivatives with other building blocks in multicomponent reactions. For example, a one-pot protocol for synthesizing bicyclic pyrrole ketone compounds has been developed using heterocyclic ketene aminals and oxalaldehyde. sioc-journal.cn While this specific example does not start from a simple cyclohexanone, it highlights a strategy of building the pyrrole ring onto a pre-existing cyclic core. A more direct approach involves the intramolecular photocycloaddition of enone allenes. ru.nl In this process, irradiation of a cyclohexenone tethered to an allene (B1206475) can lead to a [2+2] cycloaddition. When a heteroatom is present in the tether connecting the enone and the allene, the initial cycloadduct can undergo fragmentation to yield a bicyclic pyrrole or furan fused to an eight-membered ring. ru.nl This unique transformation provides a pathway to novel bicyclic structures from readily available materials.

The synthesis of bicyclic furans can be achieved through various tandem reaction processes. For instance, an electrochemically driven oxidative cyclization of enaminones has been shown to produce 2,5-disubstituted furans. researchgate.net For a substrate like this compound, conversion to an appropriate enaminone derivative would be the initial step. Subsequent electrochemical oxidation could then trigger the cyclization to form a fused furan ring. Another powerful method involves the intramolecular attack of a hydroxyl group onto a carbonyl moiety. A plausible pathway starting from this compound could involve alpha-functionalization to introduce a side chain containing a latent hydroxyl group, which upon cyclization and dehydration, would yield the bicyclic furan.

The following table presents examples of reactions that transform cyclohexanone-type precursors into bicyclic furan and pyrrole derivatives, showcasing different synthetic strategies.

| Starting Material Type | Key Reagents/Conditions | Intermediate Type | Product Type | Reference |

|---|---|---|---|---|

| Enone-Allene (Cyclohexenone based) | UV irradiation (300 nm) | Strained Cyclobutane (B1203170) Adduct | Bicyclic Pyrrole/Furan | ru.nl |

| Cyclohexanone | 1. Conversion to Enaminone 2. Electrochemical Oxidation | Enaminone Radical Cation | Fused Furan | researchgate.net |

| α,β-Unsaturated Ketone, Aniline Derivatives | Heat | Enamine/Imine | Furan-3(2H)-imine | nih.gov |

| Electron-deficient Olefins | Tosylmethyl isocyanide (TosMIC), Base | [3+2] Cycloaddition Adduct | Substituted Pyrrole | nih.gov |

Stereochemical Aspects and Conformational Analysis

Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The synthesis of substituted cyclohexanones, such as 3-(m-Tolyl)cyclohexanone, often involves reactions where the control of stereochemistry is paramount. The formation of new stereocenters requires careful consideration of diastereoselectivity—the preferential formation of one diastereomer over another—and enantioselectivity, which is the preference for one enantiomer.

Michael-aldol domino reactions have proven to be powerful tools for constructing carbocyclic frameworks with a high degree of stereocontrol. nih.gov For instance, the reaction of β-keto ester nucleophiles with trisubstituted Michael acceptors can yield highly functionalized cyclohexanones with excellent diastereoselectivity, often exceeding a 20:1 diastereomeric ratio (dr). nih.gov In some cases, the desired product can be isolated directly by filtration. nih.gov Similarly, a cascade inter-intramolecular double Michael strategy involving curcumins and arylidenemalonates has been shown to produce highly functionalized cyclohexanones with complete diastereoselectivity in many instances. nih.gov The observed diastereoselectivity in these cascade reactions is often rationalized by examining the transition states of the intramolecular Michael addition, where steric factors like 1,3-allylic strain can significantly favor one pathway over another. nih.gov

Organocatalysis has also emerged as a key strategy for achieving high enantioselectivity in the synthesis of cyclohexanone (B45756) derivatives. For example, the cascade reaction of 2-nitrocyclohexanone (B1217707) with α,β-unsaturated aldehydes, facilitated by an organocatalyst, can produce bicyclo[3.3.1]nonanone products with excellent enantioselectivities. nih.gov

Conformational Preferences in Substituted Cyclohexanones

The six-membered ring of cyclohexanone is not planar and adopts various conformations to minimize strain. The presence of substituents, such as the m-tolyl group in this compound, significantly influences the equilibrium between these conformations.

Chair Conformation Analysis

The most stable conformation for a cyclohexane (B81311) ring is the chair conformation, which effectively minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggering of hydrogen atoms on adjacent carbons. pressbooks.publibretexts.org However, in substituted cyclohexanes, the two possible chair conformations are no longer equivalent in energy. libretexts.org Substituents can occupy either an axial or an equatorial position. Generally, conformations where larger substituents occupy the equatorial position are more stable to avoid unfavorable 1,3-diaxial interactions, which are a form of steric strain. libretexts.orglibretexts.org For monosubstituted cyclohexanes, the equatorial conformer is almost always more stable. libretexts.org The energy difference between the axial and equatorial conformers is quantified by the A-value, with larger A-values indicating a stronger preference for the equatorial position. wikipedia.org For instance, the equatorial conformation of methylcyclohexane (B89554) is about 7.6 kJ/mol more stable than the axial conformation. libretexts.org

Electrostatic Effects on Conformational Equilibrium

Beyond simple steric hindrance, electrostatic interactions play a crucial role in determining conformational preferences. nih.gov In substituted cyclohexanones, the electronic nature of the substituent can dictate whether it prefers an axial or equatorial position. nih.govacs.org For example, while alkyl groups tend to favor equatorial positions, alkoxy groups often prefer axial conformations in cyclohexanone oxocarbenium ions. nih.govacs.org These preferences are attributed to electrostatic effects, where interactions between dipoles and non-covalent interactions like nonclassical hydrogen bonds can stabilize or destabilize certain conformers. wikipedia.orgacs.org Theoretical analyses have shown that interactions such as 1,3-diaxial electrostatic contacts can significantly influence the conformational equilibrium. acs.org

Half-Chair Conformations in Related Cyclohexenone Systems

In cyclohexenone systems, which contain a carbon-carbon double bond within the ring, the ideal chair conformation is not possible due to the sp²-hybridized carbons. youtube.com These systems often adopt a half-chair conformation. youtube.comresearchgate.net The half-chair is a higher-energy intermediate in the interconversion of cyclohexane's chair conformations and is characterized by increased torsional and angle strain. wikipedia.orgmasterorganicchemistry.com In substituted cyclohexenones, the substituents on the sp³-hybridized carbons can still be described as pseudo-axial or pseudo-equatorial, and the molecule will adopt the conformation that minimizes steric interactions. researchgate.net

Isomerism and Stereoisomeric Control

The presence of one or more chiral centers in molecules like this compound gives rise to stereoisomers. Controlling the formation of these stereoisomers is a central challenge in organic synthesis.

Control of Multiple Chiral Centers in Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that form multiple chemical bonds and stereocenters in a single synthetic operation. These reactions are particularly valuable for the stereocontrolled synthesis of complex cyclic systems. A key advantage of cascade reactions is the ability to control the relative and absolute stereochemistry of multiple chiral centers in a predictable manner. nih.gov For example, organocatalytic cascade reactions have been developed to synthesize bicyclic compounds from simple starting materials with the formation of multiple stereocenters in high diastereo- and enantioselectivity. nih.gov The stereochemical outcome of these reactions is often dictated by the catalyst and the reaction conditions, which guide the reactants through a specific, low-energy pathway to afford a single major stereoisomer.

Influence of Substituents on Stereochemical Outcome and Ortho-Effect

The stereochemical landscape of this compound is intricately governed by the spatial arrangement and electronic nature of its constituent groups. The interplay between the cyclohexanone ring, the m-tolyl substituent, and incoming reagents dictates the conformational preferences and the stereochemical outcome of chemical transformations.

The conformational equilibrium of the cyclohexanone ring in this compound is a critical factor in determining its reactivity and the stereochemistry of its products. The chair conformation is the most stable arrangement for the six-membered ring. In this conformation, the m-tolyl group can occupy either an equatorial or an axial position. Generally, for monosubstituted cyclohexanes, the equatorial position is favored to minimize steric strain, specifically 1,3-diaxial interactions. In the case of this compound, the bulk of the m-tolyl group would lead to a strong preference for the equatorial conformation to avoid steric clashes with the axial hydrogens at the C1 and C5 positions.

The electronic nature of the m-tolyl group, a substituted aromatic ring, also plays a role. The methyl group at the meta-position is a weak electron-donating group, which can subtly influence the electron density of the cyclohexanone ring. However, steric effects are generally the dominant factor in determining the conformational preference of such bulky substituents.

Influence of Substituents on Stereochemical Outcome

The stereochemical outcome of reactions at the carbonyl group of this compound, such as nucleophilic additions, is profoundly influenced by the preferred conformation of the molecule. Nucleophilic attack can occur from two faces of the carbonyl group, leading to the formation of two diastereomeric products. The trajectory of the incoming nucleophile is dictated by a combination of steric hindrance and electronic effects.

In the context of 3-arylcyclohexanones, the stereoselectivity of nucleophilic addition is often rationalized by considering the steric hindrance posed by the substituents on the cyclohexanone ring. For this compound, with the m-tolyl group preferentially in the equatorial position, the two faces of the carbonyl group are diastereotopic. The axial approach of a nucleophile is generally favored for unhindered cyclohexanones, as it avoids torsional strain with the adjacent equatorial hydrogens. However, the presence of the bulky equatorial m-tolyl group at the C3 position can influence this preference.

Recent studies on the diastereoselective synthesis of highly substituted cyclohexanones have demonstrated that the presence of aromatic substituents can lead to excellent control over the stereochemical outcome. For instance, in Michael-aldol domino reactions to form polyfunctional cyclohexanones, aryl groups play a crucial role in directing the stereochemistry of the newly formed chiral centers, often resulting in high diastereomeric ratios. nih.gov A study on the conjugate addition of curcumins to arylidenemalonates also highlighted the formation of highly substituted cyclohexanones with excellent diastereoselectivity, where the aryl substituents guide the intramolecular cyclization. nih.gov

The nature of the nucleophile and the reaction conditions are also critical. Bulky nucleophiles will preferentially attack from the less hindered face of the carbonyl group. The use of chiral catalysts can further enhance the stereoselectivity, leading to the formation of a single enantiomer. For example, asymmetric Baeyer-Villiger oxidations of 3-substituted cyclohexanones have been achieved with high enantioselectivity using chiral catalysts, although the influence of phenyl group substituents was found to be minimal in some cases. rsc.org

Below is a hypothetical data table illustrating the potential influence of the m-tolyl substituent on the diastereoselectivity of a nucleophilic addition reaction, based on general principles.

| Nucleophile | Solvent | Temperature (°C) | Diastereomeric Ratio (Axial:Equatorial Attack) |

| NaBH₄ | Methanol | 0 | 85:15 |

| LiAlH₄ | THF | -78 | 90:10 |

| MeMgBr | Diethyl Ether | 0 | 70:30 |

| PhLi | THF | -78 | 65:35 |

This table is illustrative and based on general trends observed in nucleophilic additions to substituted cyclohexanones. Actual experimental values for this compound may vary.

The Ortho-Effect

The term "ortho-effect" traditionally refers to the unique influence of a substituent at the ortho position of a benzene (B151609) ring on the reactivity of a nearby functional group, which is not solely attributable to its electronic or steric effects. wikipedia.org This effect is well-documented in benzoic acids and anilines, where an ortho substituent, regardless of its electronic nature, often leads to a significant change in acidity or basicity compared to its meta and para isomers. wikipedia.orgbyjus.com This is typically explained by steric inhibition of resonance, where the ortho substituent forces the functional group out of the plane of the benzene ring. wikipedia.org

In the case of this compound, the tolyl group is attached to the cyclohexanone ring at the meta position of the toluene (B28343) ring. Therefore, there is no substituent in the ortho position relative to the point of attachment to the cyclohexyl ring. Consequently, the classical ortho-effect, as observed in ortho-substituted benzoic acids or anilines, is not directly applicable to the m-tolyl group in this context.

However, the concept of steric influence from nearby groups is still highly relevant. While not a true "ortho-effect," the steric bulk of the entire m-tolyl group, and the orientation of the methyl group on the aromatic ring, can influence the approach of reagents to the cyclohexanone ring. For instance, if one were to compare the reactivity and stereoselectivity of 3-(o-tolyl)cyclohexanone, this compound, and 3-(p-tolyl)cyclohexanone, differences would likely be observed. The ortho-tolyl isomer would experience the most significant steric hindrance near the point of attachment to the cyclohexanone ring, potentially leading to different conformational preferences and stereochemical outcomes in reactions compared to the meta and para isomers.

Research on the alkylation of substituted cyclohexanone dimethylhydrazones has shown that substituents on the ring can lead to high axial selectivity, with the stereochemical outcome being rationalized by the conformational preferences of the intermediates. researchgate.net While not a direct example of the ortho-effect on an aromatic ring, this demonstrates the profound impact of substituent positioning on the stereochemistry of reactions in cyclohexanone systems.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 3-(m-Tolyl)cyclohexanone in solution.

The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule. The signals can be divided into two main regions: the aromatic region for the tolyl group and the aliphatic region for the cyclohexanone (B45756) ring.

Aromatic Region (approx. 7.0-7.3 ppm): The m-substituted tolyl group will display a complex multiplet pattern for its four aromatic protons. Typically, one would expect to see a singlet-like signal for the proton between the two substituents on the aromatic ring, and a series of multiplets for the other three protons.

Aliphatic Region (approx. 1.6-3.1 ppm): The nine protons on the cyclohexanone ring would appear as a series of overlapping multiplets. The proton at the C3 position (methine proton) would likely resonate around 2.9-3.1 ppm. The protons at C2 and C6, adjacent to the carbonyl group, would be deshielded and appear further downfield (approx. 2.2-2.5 ppm) compared to the protons at C4 and C5.

Methyl Protons (approx. 2.3 ppm): The methyl group on the tolyl ring would appear as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 7.0 - 7.3 | Multiplet | 4H |

| Cyclohexanone (C3-H) | 2.9 - 3.1 | Multiplet | 1H |

| Cyclohexanone (C2, C6-H) | 2.2 - 2.5 | Multiplet | 4H |

| Tolyl Methyl (Ar-CH₃) | ~2.3 | Singlet | 3H |

| Cyclohexanone (C4, C5-H) | 1.6 - 2.1 | Multiplet | 4H |

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Based on the structure's asymmetry, 13 distinct signals are expected.

Carbonyl Carbon (approx. 210-212 ppm): The ketone carbonyl carbon (C=O) is the most deshielded and will appear as a singlet at the far downfield end of the spectrum. For comparison, the carbonyl carbon in cyclohexanone appears around 212 ppm. chemicalbook.com

Aromatic Carbons (approx. 121-145 ppm): Six signals are expected for the aromatic carbons of the tolyl group. The carbon attached to the cyclohexanone ring and the carbon bearing the methyl group will be distinct from the four C-H aromatic carbons.

Aliphatic Carbons (approx. 25-50 ppm): The six carbons of the cyclohexanone ring will give rise to five distinct signals (assuming C4/C5 and C2/C6 positions are not equivalent due to the substituent). The methine carbon (C3) attached to the tolyl group would appear around 45-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 210 - 212 |

| Aromatic (quaternary) | 138 - 145 |

| Aromatic (CH) | 121 - 130 |

| Cyclohexanone (C3) | 45 - 50 |

| Cyclohexanone (C2, C6) | 40 - 45 |

| Cyclohexanone (C4, C5) | 25 - 35 |

| Tolyl Methyl (Ar-CH₃) | ~21 |

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

HOMOCOSY (Homonuclear Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity within the cyclohexanone ring by showing correlations between adjacent protons (e.g., C2-H with C3-H, C3-H with C4-H, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 for all CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is invaluable for determining the stereochemistry and preferred conformation of the molecule, such as whether the tolyl group prefers an equatorial or axial position on the cyclohexanone ring.

The cyclohexanone ring exists in a dynamic equilibrium, primarily between two chair conformations. The bulky tolyl group at the C3 position can occupy either an equatorial or an axial position. The equatorial position is generally more sterically favorable.

By recording NMR spectra at different temperatures, this conformational equilibrium can be studied. At room temperature, the rapid interconversion (ring-flipping) between the two chair forms would likely result in averaged signals. Upon cooling, this interconversion slows down. If the temperature is lowered sufficiently (e.g., to -90 °C), the signals for the individual axial and equatorial conformers may be resolved, allowing for the determination of their relative populations and the free energy difference (ΔG) between them. smolecule.com Signal broadening and coalescence at intermediate temperatures can be analyzed to determine the energy barrier to ring inversion.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups. nih.gov

The IR spectrum of this compound would be dominated by a very strong, sharp absorption band characteristic of the ketone carbonyl group. The Raman spectrum would show strong signals for the aromatic ring vibrations.

Table 3: Predicted Principal Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Strong |

| 2990 - 2850 | Aliphatic C-H Stretch | Strong | Strong |

| ~1715 | Ketone C=O Stretch | Very Strong | Medium |

| 1610, 1590, 1490 | Aromatic C=C Stretch | Medium-Strong | Strong |

| ~1450 | CH₂ Scissoring | Medium | Medium |

| 880 - 780 | Aromatic C-H Bending (m-subst.) | Strong | Weak |

Note: The C=O stretching frequency for a six-membered ring ketone is typically around 1715 cm⁻¹. qiboch.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₁₃H₁₆O, the calculated molecular weight is 188.26 g/mol . guidechem.com

In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺·): A distinct peak at m/z = 188, corresponding to the intact molecule minus one electron.

Fragmentation Pattern: The molecular ion would undergo fragmentation, leading to a series of smaller, charged fragments. Key fragmentation pathways for ketones include α-cleavage (breaking the bond adjacent to the carbonyl group) and McLafferty rearrangements if an appropriate gamma-proton is available. miamioh.edu

Loss of alkyl fragments: Cleavage of the cyclohexanone ring is likely. A prominent fragmentation pattern for cyclic ketones involves the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules, leading to characteristic daughter ions. miamioh.edu

Tolyl group fragmentation: A peak at m/z = 91 is highly probable, corresponding to the formation of the stable tropylium (B1234903) ion ([C₇H₇]⁺) from the tolyl group. The loss of the tolyl group would result in a fragment at m/z = 97.

A base peak at m/z = 55 is often characteristic of cyclohexanone fragmentation. miamioh.edu

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular conformation, including bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's structure in the solid state.

As of the latest literature surveys, a specific single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates for this specific compound are not available.

However, the solid-state conformation of this compound can be inferred by examining the crystallographic data of closely related compounds, particularly other substituted cyclohexanones and molecules containing both a cyclohexane (B81311) and a tolyl group.

The cyclohexanone ring is well-known to adopt a chair conformation in the solid state, as this arrangement minimizes both angular and torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For a 3-substituted cyclohexanone like this compound, the bulky m-tolyl group would be expected to preferentially occupy the equatorial position to minimize steric hindrance.

Another relevant study on a complex substituted cyclohexanone derivative also confirms the chair conformation of the central cyclohexane ring. iucr.org The packing of molecules in the crystal lattice is dictated by intermolecular forces, such as hydrogen bonds and van der Waals interactions, which would similarly play a role in the crystal structure of this compound. iucr.org

The table below presents crystallographic data for a related compound, 1-cyclohexyl-3-(p-tolyl)urea, to illustrate the type of information obtained from an X-ray crystallography experiment.

Table 1: Crystallographic Data for 1-cyclohexyl-3-(p-tolyl)urea

| Parameter | Value researchgate.net |

|---|---|

| Chemical Formula | C₁₄H₂₀N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.3456 (10) |

| b (Å) | 10.1584 (7) |

| c (Å) | 18.9109 (13) |

| α (°) | 90 |

| β (°) | 109.833 (3) |

| γ (°) | 90 |

| Volume (ų) | 2590.1 (3) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.259 |

| Temperature (K) | 293 |

Data obtained from a study on 1-cyclohexyl-3-(p-tolyl)urea and is presented for illustrative purposes.

In the absence of direct experimental data for this compound, computational modeling based on density functional theory (DFT) could provide further insights into its likely solid-state conformation and crystal packing. Such theoretical studies, when benchmarked against the known crystal structures of related molecules, can offer reliable predictions of the geometric parameters and intermolecular interactions.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and behavior of 3-(m-Tolyl)cyclohexanone. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of the molecule, from which various properties can be derived.

Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational organic chemistry. DFT, in particular, has become a standard method for studying substituted cyclohexanones due to its favorable balance of computational cost and accuracy.

Researchers employ DFT calculations to investigate reaction mechanisms involving the cyclohexanone (B45756) ring, such as keto-enol tautomerism, aldol (B89426) condensations, and reduction reactions. researchgate.net For this compound, DFT can be used to model the keto-enol tautomerism, a process crucial for its reactivity. researchgate.net Calculations can determine the relative stabilities of the ketone and its corresponding enol forms. Typically, for cyclohexanones, the ketone form is significantly more stable, with the enol form existing in very small amounts at equilibrium. researchgate.net Methods like B3LYP with basis sets such as 6-311+G** are commonly used to optimize the geometries of reactants, products, and transition states. researchgate.net

These computational approaches allow for the mapping of the potential energy surface of a reaction, identifying the lowest energy pathways and providing a detailed, step-by-step description of the chemical transformation.

A key strength of QM calculations is the ability to locate and characterize transition states (TS), which are the highest energy points along a reaction coordinate. For reactions involving this compound, such as its reduction to the corresponding alcohol, identifying the transition state is crucial for understanding reaction rates and stereoselectivity.

Computational methods use algorithms, often denoted by keywords like SADDLE or QST2 in software packages, to find the specific geometry of the transition state. researchgate.net Once located, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants gives the activation energy barrier for the reaction. By mapping the reaction pathway from the reactant through the transition state to the product (a process called Intrinsic Reaction Coordinate or IRC analysis), chemists can verify the proposed mechanism.

Reactions are typically performed in a solvent, which can significantly influence reaction pathways and energies. Computational models account for these effects to provide more realistic predictions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. researchgate.net

In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this continuum. researchgate.net This approach allows for the calculation of how the solvent stabilizes or destabilizes reactants, products, and transition states based on their charge distribution and dipole moment. For a molecule like this compound, the polar carbonyl group will have significant interactions with polar solvents. Studies on similar molecules like 3-methylcyclohexanone (B152366) have utilized PCM to investigate how solvent polarity affects conformational equilibria and spectroscopic properties, providing results that correlate well with experimental observations. researchgate.net

Conformational Energy Landscape Exploration

The primary conformations of a cyclohexane (B81311) ring are the low-energy chair form and higher-energy boat and twist-boat forms. masterorganicchemistry.com For substituted cyclohexanones, the chair conformation is overwhelmingly dominant. masterorganicchemistry.com The substituent, in this case, the m-tolyl group, can occupy either an axial or an equatorial position on the chair frame.

The two primary chair conformations of this compound are:

Equatorial-tolyl conformer: The m-tolyl group is in an equatorial position, which is generally more stable for bulky substituents as it minimizes unfavorable steric interactions (1,3-diaxial interactions).

Axial-tolyl conformer: The m-tolyl group is in an axial position, leading to increased steric strain with the axial hydrogens on the same side of the ring.

Computational methods, particularly DFT, are used to calculate the relative energies and thermodynamic properties (enthalpy, Gibbs free energy) of these conformers. researchgate.net The energy difference between the equatorial and axial forms determines their relative populations at equilibrium. For the bulky m-tolyl group, the equatorial conformer is expected to be significantly lower in energy and thus the major component at room temperature. Molecular dynamics (MD) simulations can further explore the dynamic interconversion between various conformations, revealing how the flexibility of the ring system influences molecular behavior. nih.gov

| Conformer | Substituent Position | Predicted Relative Gibbs Free Energy (ΔG) | Expected Population at 298 K |

|---|---|---|---|

| Equatorial-tolyl | Equatorial | ~0 kcal/mol (Reference) | >99% |

| Axial-tolyl | Axial | >2.5 kcal/mol | <1% |

Spectroscopic Property Prediction and Validation

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be used to validate and interpret experimental data. For this compound, key spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be simulated.

DFT calculations can predict vibrational frequencies and their corresponding intensities. researchgate.net These predicted IR spectra can help assign experimental peaks to specific molecular motions. For instance, the C=O stretching frequency is a prominent feature in the IR spectrum of cyclohexanones. Calculations on the individual equatorial and axial conformers can reveal distinct vibrational modes that serve as unique markers for each form. researchgate.net

Similarly, NMR chemical shifts and coupling constants can be calculated. By comparing the computed NMR parameters for the axial and equatorial conformers with experimental spectra, researchers can gain detailed information about the dominant solution-state structure of the molecule.

| Spectroscopic Parameter | Predicted Value (Equatorial Conformer) | Predicted Value (Axial Conformer) | Typical Experimental Range |

|---|---|---|---|

| IR C=O Stretch (cm⁻¹) | ~1720 cm⁻¹ | ~1710 cm⁻¹ | 1705-1725 cm⁻¹ |

| ¹³C NMR (C=O) (ppm) | ~210 ppm | ~208 ppm | 205-215 ppm |

Stereoselectivity Prediction and Rationalization

Many reactions of substituted cyclohexanones, such as nucleophilic additions to the carbonyl group, are stereoselective. Computational studies provide a quantitative basis for understanding and predicting the observed stereochemical outcomes.

For the reduction of this compound, the hydride nucleophile can attack the carbonyl carbon from either the axial or equatorial face, leading to two different diastereomeric alcohol products. The preferred direction of attack is determined by a combination of steric and electronic factors, often rationalized by models like the Felkin-Anh model.

DFT calculations can be used to model the transition states for both axial and equatorial attack. researchgate.net By comparing the activation energies of these two competing pathways, the major product can be predicted. The pathway with the lower energy transition state will be kinetically favored, leading to a higher yield of that particular stereoisomer. This analysis allows chemists to rationalize why a certain reagent or set of conditions leads to a specific stereochemical outcome, which is a critical aspect of synthetic planning. researchgate.net

Applications of 3 M Tolyl Cyclohexanone and Its Derivatives As Synthetic Intermediates

Building Blocks for Complex Molecular Architectures

The unique combination of a reactive cyclic ketone and an aryl moiety in 3-(m-Tolyl)cyclohexanone provides a synthetically advantageous platform for the assembly of intricate molecular frameworks. This section delves into its utility in creating polycyclic and spirocyclic systems.

Polycyclic structures are central to many areas of chemical science, from materials to medicinal chemistry. While direct and specific examples of the use of this compound in the synthesis of polycyclic scaffolds are not extensively documented in publicly available research, the reactivity of the cyclohexanone (B45756) core suggests its potential as a precursor for such structures. The ketone functionality allows for a variety of condensation and cyclization reactions. For instance, intramolecular cyclizations of derivatives of this compound could lead to the formation of fused ring systems. The presence of the m-tolyl group can influence the regioselectivity and stereoselectivity of these reactions, potentially directing the formation of specific isomers. The synthesis of complex tricyclic frameworks has been demonstrated from related oxotriphenylhexanoates, indicating that appropriately substituted derivatives of this compound could undergo similar transformations.

Spirocyclic compounds, characterized by two rings connected through a single shared atom, are of significant interest due to their unique three-dimensional structures and presence in numerous natural products and pharmaceuticals. The carbonyl group of this compound is a key functional handle for the construction of spirocycles. For example, it can undergo reactions with bifunctional reagents to form spiro-heterocycles. One common approach involves the reaction of the ketone with a diol or a diamine to form a spiro-ketal or a spiro-aminal, respectively.

Furthermore, the synthesis of spiro[cyclohexane-1,3′-indolin]-2′-ones, an important motif in bioactive compounds, has been achieved through organocatalytic Michael/aldol (B89426) cascade reactions of substituted cyclohexanones. While not specifically demonstrating the use of this compound, these methodologies provide a clear pathway for its potential application in generating complex spiro-indoline scaffolds. The tolyl group would be expected to impart specific steric and electronic properties to the resulting spirocyclic molecules.

Precursors in Natural Product Synthesis

Natural products often possess complex and stereochemically rich structures, and their total synthesis is a significant challenge in organic chemistry. Substituted cyclohexanones are valuable chiral building blocks for the synthesis of various natural products containing cyclohexane (B81311) units. elsevierpure.com The Ferrier carbocyclization reaction, for instance, provides a method to produce optically pure cyclohexanones from carbohydrates, which can then be elaborated into natural products. elsevierpure.com

Intermediates for Pharmaceutical Scaffolds and Chemical Libraries

The development of new pharmaceuticals often relies on the creation of diverse chemical libraries for high-throughput screening. Substituted cyclohexanones are important intermediates in medicinal chemistry due to their ability to serve as scaffolds for the synthesis of a wide range of biologically active molecules. chinesechemsoc.org

A notable example highlighting the pharmaceutical potential of derivatives of this class is 4-dimethylamino-4-(p-tolyl)cyclohexanone, which has been identified as an opioid analgesic. guidechem.com This finding underscores the potential of the tolyl-substituted cyclohexanone framework as a pharmacophore. By modifying the substitution pattern on the aromatic ring and the functional groups on the cyclohexanone core, a library of diverse compounds can be generated for drug discovery programs. The m-tolyl group in this compound offers a different steric and electronic profile compared to its p-tolyl isomer, which could lead to compounds with distinct biological activities. The synthesis of spirocyclic hybrids of nortropane, a key scaffold in many biologically active alkaloids and synthetic drugs, further illustrates the utility of such cyclic ketones in creating novel pharmaceutical candidates. researchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 335259-41-1 nih.gov |

| Molecular Formula | C13H16O nih.gov |

| Molecular Weight | 188.26 g/mol nih.gov |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Role in Industrial Chemical Production (e.g., Nylon Precursors)

Cyclohexanone is a key industrial chemical, with a significant portion of its production dedicated to the synthesis of precursors for polyamides, most notably nylon. youtube.com The primary route to nylon-6, for instance, involves the conversion of cyclohexanone to cyclohexanone oxime, which is then rearranged to ε-caprolactam, the monomer for nylon-6 polymerization. guidechem.com Similarly, the oxidation of cyclohexanone can lead to adipic acid, a monomer used in the production of nylon 6,6.

While the industrial production of nylon precursors typically utilizes unsubstituted cyclohexanone, the chemistry involved could potentially be adapted for substituted derivatives. The presence of the m-tolyl group on the cyclohexanone ring would likely influence the reactivity and properties of the resulting polymers. Although there is no widespread industrial production of nylons from this compound reported, the fundamental reactions for the synthesis of nylon precursors from cyclohexanone provide a basis for exploring the creation of specialty polyamides with modified properties derived from the incorporation of the tolyl substituent.

Future Research Directions

Development of Novel Stereoselective Methodologies for Arylcyclohexanones

The synthesis of enantiomerically pure or diastereomerically enriched arylcyclohexanones is of significant interest due to their potential as chiral building blocks in the synthesis of complex molecules. Future research will likely focus on the development of new catalytic and stereoselective methods for the synthesis of 3-(m-Tolyl)cyclohexanone and its analogs.

One promising avenue is the advancement of organocatalysis. Chiral amine catalysts, for instance, could be employed in asymmetric Michael additions to α,β-unsaturated precursors to afford enantiomerically enriched this compound. Building on established principles, new organocatalysts could be designed to improve efficiency and selectivity for this specific substrate. Furthermore, domino reactions that combine multiple transformations in a single pot, such as Michael-aldol sequences, represent a powerful strategy for the rapid construction of highly functionalized and stereochemically complex cyclohexanone (B45756) frameworks from simple starting materials. beilstein-journals.orgnih.gov

Metal-catalyzed asymmetric reactions also hold considerable potential. The development of novel chiral ligands for transition metals like palladium, rhodium, and copper could enable highly enantioselective conjugate additions of tolyl-containing nucleophiles to cyclohexenone precursors. nih.gov The exploration of cascade reactions initiated by these metal catalysts could also lead to the efficient and stereocontrolled synthesis of intricate molecular structures derived from this compound. beilstein-journals.org

Exploration of Undiscovered Reactivity Patterns and Transformations

Beyond its synthesis, the reactivity of this compound itself is a fertile ground for future research. Investigations into its behavior with a wider range of reagents and under novel reaction conditions could unveil previously unknown transformations.

For example, the exploration of dearomatization reactions of the tolyl group could provide access to novel spirocyclic or fused-ring systems. The development of new catalytic systems for the functionalization of the cyclohexanone ring at positions other than the alpha-carbon could also lead to the synthesis of a diverse array of derivatives with potentially interesting biological or material properties.

Furthermore, the application of modern synthetic techniques such as photoredox catalysis and electrosynthesis to this compound could unlock new reaction pathways that are not accessible through traditional thermal methods. These approaches could enable, for instance, novel C-H functionalization reactions on either the cyclohexyl or the tolyl moiety, expanding the synthetic utility of this compound.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the mechanisms governing the reactions of this compound is crucial for the rational design of new synthetic methods and the prediction of reaction outcomes. Future research will increasingly rely on a synergistic combination of experimental and computational techniques to elucidate these mechanisms in detail.

For instance, kinetic studies, in situ spectroscopic monitoring, and isotopic labeling experiments can provide valuable data on reaction pathways and the nature of intermediates. When coupled with high-level computational methods such as Density Functional Theory (DFT), a comprehensive picture of the reaction mechanism can be constructed. researchgate.netresearchgate.netrsc.org DFT calculations can be used to model transition states, calculate activation energies, and predict the stereochemical outcomes of reactions, providing insights that are often difficult to obtain through experimental means alone. mdpi.com

This integrated approach can be applied to understand the factors controlling stereoselectivity in the synthesis of this compound, to rationalize unexpected reactivity patterns, and to guide the development of more efficient and selective catalysts for its transformations. escholarship.org

Design and Synthesis of New Architectures for Diverse Synthetic Applications

This compound serves as a versatile scaffold for the construction of more complex and functionally diverse molecular architectures. Future research will focus on leveraging this building block for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and catalysis.

One area of interest is the synthesis of spirocyclic compounds, which are prevalent in many natural products and pharmaceutically active molecules. mdpi.comnih.gov By utilizing the ketone functionality of this compound, various spirocyclic systems can be accessed through reactions such as intramolecular cyclizations and cycloadditions. nih.govmdpi.com For example, the synthesis of spiro-oxindoles from cyclohexanone derivatives has been demonstrated as a route to potential anticancer agents. mdpi.com

Another important direction is the construction of fused-ring systems. chemrxiv.orgnih.govnih.gov The cyclohexanone ring can serve as a foundation for the annulation of additional rings, leading to the formation of polycyclic structures with defined stereochemistry. Methodologies such as intramolecular aldol (B89426) reactions, Pauson-Khand reactions, and ring-closing metathesis could be applied to derivatives of this compound to generate a wide range of fused bicyclic and polycyclic architectures. nih.gov The development of efficient and stereoselective methods for the synthesis of these complex structures from readily available starting materials remains a key challenge and a focus of future research. rsc.org

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-(m-Tolyl)cyclohexanone, and how is reaction efficiency quantified?

- Methodological Answer: Common methods include catalytic hydrogenation of m-Tolylphenol derivatives using palladium-based catalysts (e.g., Pd@mpg-C3N4) under controlled temperatures and pressures . Reaction efficiency is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify conversion rates and selectivity. Calibration curves and internal standards ensure accuracy in yield calculations.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer:

- 1H NMR: Cyclohexanone protons appear as a triplet near δ 2.3–2.4 ppm, while aromatic protons from the m-Tolyl group show signals between δ 6.6–7.2 ppm. Coupling constants (J values) distinguish axial/equatorial conformers .

- LC-MS: Molecular ion peaks (e.g., [M+H]+) confirm molecular weight. Fragmentation patterns help identify structural motifs.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Follow SDS guidelines for cyclohexanone derivatives, including fume hood use, PPE (gloves, goggles), and spill management. Training on solvent flammability and waste disposal is essential. Cyclohexanone analogs are classified as Group 3 (not carcinogenic to humans), but prolonged exposure requires monitoring .

Q. How do analytical techniques differentiate positional isomers of substituted cyclohexanones?

- Methodological Answer: NMR chemical shifts and splitting patterns distinguish isomers (e.g., 3- vs. 4-substituted derivatives). For example, 3-Ethylcyclohexanone exhibits distinct δ 2.25–2.38 ppm signals for ethyl groups, while IR spectroscopy identifies carbonyl stretching frequencies (~1715 cm⁻¹) .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize the synthesis of this compound?

- Methodological Answer: The Box-Behnken design (BBD) evaluates variables like temperature (X1), catalyst loading (X2), and solvent volume (X3) at three coded levels (-1, 0, +1). Response surface methodology (RSM) models the relationship between factors and conversion rates. A quadratic equation (e.g., Y = β₀ + ΣβᵢXᵢ + ΣβᵢⱼXᵢXⱼ) predicts optimal conditions, validated through ANOVA .

Q. What mechanisms explain byproduct formation during this compound synthesis?

- Methodological Answer: Radical intermediates from cyclohexanone derivatives can undergo β-C–C cleavage, forming ω-formyl radicals. These react further to produce aldehydes or ketones. Solvent cage effects influence radical recombination pathways, as observed in cyclohexane autoxidation studies .

Q. How do solvent choices impact the purification of this compound via liquid-liquid extraction?

- Methodological Answer: Ternary liquid-liquid equilibrium (LLE) data (e.g., water + cyclohexanone + isophorone) are modeled using NRTL or UNIQUAC equations. Solvent selection criteria include distribution coefficients (D) and separation factors (S), with experimental validation at 308.15–328.15 K .

Q. How do computational methods predict stereoselectivity in reductions of this compound?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) analyze transition states for hydride attack. Axial approach is favored due to electronic stabilization over torsional strain, consistent with cyclohexanone reduction studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cyclohexanone derivative toxicity data?

- Methodological Answer: While cyclohexanone is classified as non-carcinogenic (Group 3) , conflicting toxicity reports for substituted analogs require systematic in vitro assays (e.g., Ames test, cytotoxicity screening) and computational QSAR modeling to resolve structure-activity relationships.

Tables

Table 1. Key Variables in Box-Behnken Design for Synthesis Optimization

| Factor | Low (-1) | Medium (0) | High (+1) |

|---|---|---|---|

| Temperature (°C) | 80 | 100 | 120 |

| Catalyst (wt%) | 1 | 2 | 3 |

| Solvent (mL) | 50 | 75 | 100 |

Table 2. LLE Data for Water + Cyclohexanone + Isophorone at 308.15 K

| Water (wt%) | Cyclohexanone (wt%) | Isophorone (wt%) |

|---|---|---|

| 5.2 | 10.1 | 84.7 |

| 7.8 | 15.3 | 76.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.